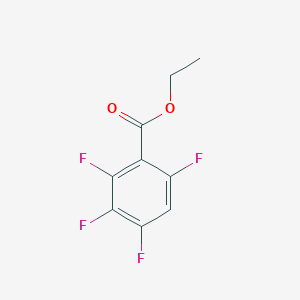
ethyl 2,3,4,6-tetrafluorobenzoate
描述
Ethyl 2,3,4,6-tetrafluorobenzoate is an organic compound with the molecular formula C9H6F4O2. It is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with ethanol. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can influence its reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,4,6-tetrafluorobenzoate typically involves the esterification of 2,3,4,6-tetrafluorobenzoic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the separation and purification processes, making the production more cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
Ethyl 2,3,4,6-tetrafluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Reduction: Ethyl 2,3,4,6-tetrafluorobenzyl alcohol.
Hydrolysis: 2,3,4,6-tetrafluorobenzoic acid.
科学研究应用
Ethyl 2,3,4,6-tetrafluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity due to the presence of fluorine atoms makes it valuable in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential as a precursor in the synthesis of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
作用机制
The mechanism by which ethyl 2,3,4,6-tetrafluorobenzoate exerts its effects is largely dependent on its chemical structure. The presence of fluorine atoms can significantly alter the electronic properties of the benzene ring, making it more susceptible to nucleophilic attack. Additionally, the ester group can undergo hydrolysis or reduction, leading to the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved in these reactions are typically studied using advanced spectroscopic and computational techniques.
相似化合物的比较
Ethyl 2,3,4,6-tetrafluorobenzoate can be compared with other fluorinated benzoates, such as:
Ethyl 2,3,4,5-tetrafluorobenzoate: Similar in structure but with fluorine atoms at different positions, which can influence its reactivity and applications.
Ethyl 2,3,5,6-tetrafluorobenzoate: Another isomer with distinct chemical properties due to the different arrangement of fluorine atoms.
Ethyl pentafluorobenzoate: Contains five fluorine atoms on the benzene ring, making it even more electron-deficient and reactive towards nucleophiles.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different reactivity and applications compared to its isomers and other fluorinated benzoates.
属性
IUPAC Name |
ethyl 2,3,4,6-tetrafluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-2-15-9(14)6-4(10)3-5(11)7(12)8(6)13/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFOWPZJBADLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
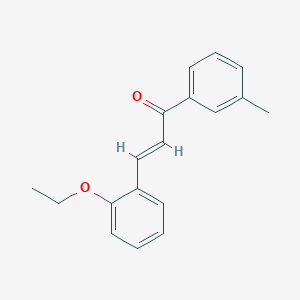

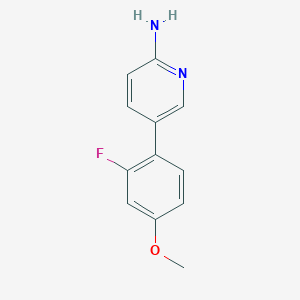
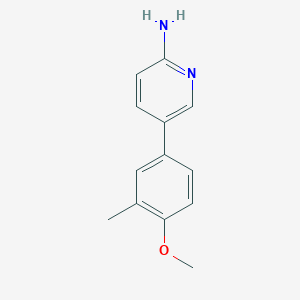

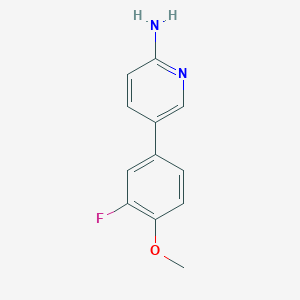


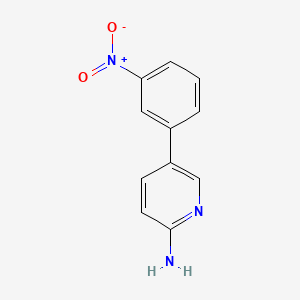
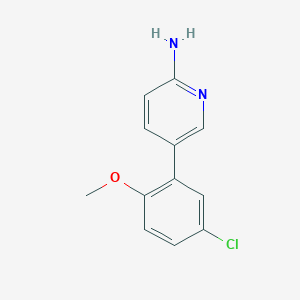
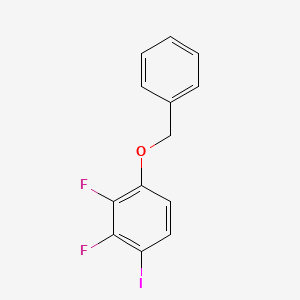
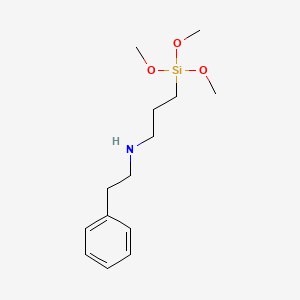
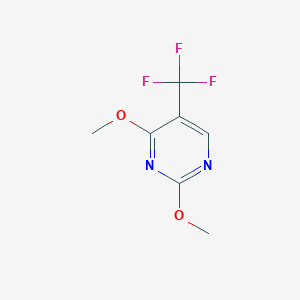
![1H-Pyrrole, 3-[(trifluoromethyl)thio]-](/img/structure/B6329891.png)
